![molecular formula C18H18N2O B5218600 3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol](/img/structure/B5218600.png)
3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol, also known as harmalol, is a naturally occurring beta-carboline alkaloid found in various plant species. Harmalol has been the subject of scientific research due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.
Wirkmechanismus
Harmalol exerts its therapeutic effects through various mechanisms of action. It has been shown to inhibit the activity of certain enzymes, such as monoamine oxidase (MAO) and cyclooxygenase (COX), which are involved in the regulation of inflammation and neurotransmitter function. Harmalol also exhibits antioxidant activity by scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects:
Harmalol has been shown to have several biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer effects. It has also been shown to modulate the activity of neurotransmitters, such as serotonin and dopamine, which are involved in the regulation of mood, behavior, and cognition. Harmalol has also been shown to have neuroprotective effects, protecting neurons from oxidative damage and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
Harmalol has several advantages for lab experiments, including its availability and relatively low cost. It can be synthesized using various methods, making it accessible to researchers. However, 3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol also has several limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol. One area of interest is the development of 3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol-based drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the investigation of 3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol's potential as an anticancer agent, particularly in the treatment of breast cancer. Further research is also needed to fully understand the mechanisms of action of 3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol and its potential therapeutic applications.
Synthesemethoden
Harmalol can be synthesized through several methods, including extraction from plant sources, chemical synthesis, and biotransformation. One common method involves the extraction of harmine from Peganum harmala seeds, followed by reduction to harmaline and subsequent methylation to form 3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol.
Wissenschaftliche Forschungsanwendungen
Harmalol has been the subject of several scientific studies due to its potential therapeutic properties. Research has shown that 3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol exhibits anti-inflammatory, antioxidant, and anticancer effects, making it a promising candidate for the development of new drugs and therapies. Harmalol has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-ylmethyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c21-14-5-3-4-13(10-14)11-20-9-8-16-15-6-1-2-7-17(15)19-18(16)12-20/h1-7,10,19,21H,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSDSINLLWFLIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)CC4=CC(=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3,4,9-Tetrahydropyrido[3,4-b]indol-2-ylmethyl)phenol |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.